Cas no 1361669-35-3 (2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine)
![2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine structure](https://ja.kuujia.com/scimg/cas/1361669-35-3x500.png)
2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine 化学的及び物理的性質
名前と識別子
-
- 2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine
-
- インチ: 1S/C15H13Cl3F3N/c16-10-6-12(17)14(13(18)7-10)9-2-1-8(3-4-22)11(5-9)15(19,20)21/h1-2,5-7,12,14H,3-4,22H2
- InChIKey: UOXSRARXDWDCNX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C1C1C=CC(CCN)=C(C(F)(F)F)C=1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 369.006567 g/mol
- どういたいしつりょう: 369.006567 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 461
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 4.7
- ぶんしりょう: 370.6
2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013030556-1g |
2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine |
1361669-35-3 | 97% | 1g |
1,534.70 USD | 2021-06-22 | |
Alichem | A013030556-500mg |
2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine |
1361669-35-3 | 97% | 500mg |
839.45 USD | 2021-06-22 | |
Alichem | A013030556-250mg |
2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine |
1361669-35-3 | 97% | 250mg |
484.80 USD | 2021-06-22 |
2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamineに関する追加情報
Recent Advances in the Study of 2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine (CAS: 1361669-35-3)
The compound 2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine (CAS: 1361669-35-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a trichlorocyclohexadienyl moiety and a trifluoromethylphenyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.
One of the key areas of investigation has been the compound's interaction with biological targets, particularly in the central nervous system (CNS). Preliminary findings suggest that 2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine exhibits high affinity for specific neurotransmitter receptors, which may underlie its potential efficacy in treating neurological disorders such as depression and anxiety. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to characterize its binding modes and conformational dynamics.
In addition to its CNS activity, recent studies have explored the compound's potential as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated its ability to modulate key inflammatory pathways, including the NF-κB signaling cascade. These findings have sparked interest in its application for conditions such as rheumatoid arthritis and inflammatory bowel disease. Notably, the trifluoromethyl group has been implicated in enhancing the compound's metabolic stability and bioavailability, which are critical factors for drug development.
Another significant advancement has been the optimization of synthetic routes for 2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine. Recent publications have described novel catalytic methods that improve yield and purity, addressing previous challenges in large-scale production. These developments are crucial for advancing the compound into preclinical and clinical trials, as they ensure a reliable supply of high-quality material for further studies.
Despite these promising findings, challenges remain in fully understanding the compound's safety profile and potential off-target effects. Ongoing research is focused on comprehensive toxicological assessments and structure-activity relationship (SAR) studies to refine its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into viable therapeutic options.
In conclusion, 2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine (CAS: 1361669-35-3) represents a compelling area of research with broad implications for drug discovery. Its unique chemical structure and multifaceted biological activities position it as a promising candidate for further development. Continued interdisciplinary research will be essential to unlock its full potential and address the remaining scientific and regulatory hurdles.
1361669-35-3 (2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine) 関連製品
- 2680766-51-0(tert-butyl N-{6-chloro-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}carbamate)
- 1361738-62-6(2-Hydroxy-3-(2,3,5-trichlorophenyl)pyridine-5-acetic acid)
- 1361789-89-0(2-Cyano-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine)
- 2034303-54-1(7-phenyl-4-2-(1H-1,2,4-triazol-1-yl)acetyl-1lambda6,4-thiazepane-1,1-dione)
- 1361833-54-6(4-(3,5-Dichlorophenyl)-2-fluoropyridine)
- 2734777-95-6(1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene)
- 2489456-32-6(2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2229427-85-2(1-3-(aminomethyl)but-3-en-1-yl-1H-pyrazole)
- 1310704-51-8(1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine)
- 2411194-02-8(2-chloro-N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylacetamide)




